Combretastatin A1 phosphate

Beschreibung

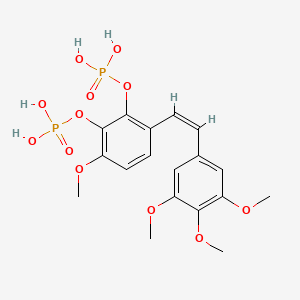

Combretastatin A1 Diphosphate is the diphosphate prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 diphosphate (CA1P) is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis may ensue. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production. CA1 binds to tubulin at the same site as colchicine but with higher affinity.

OXI-4503 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

diphosphate prodrug of cambretastatin A1

Eigenschaften

Key on ui mechanism of action |

OXi4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions. |

|---|---|

CAS-Nummer |

288847-35-8 |

Molekularformel |

C18H22O12P2 |

Molekulargewicht |

492.3 g/mol |

IUPAC-Name |

[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5- |

InChI-Schlüssel |

GSOXMQLWUDQTNT-WAYWQWQTSA-N |

Isomerische SMILES |

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |

Andere CAS-Nummern |

288847-35-8 |

Synonyme |

Oxi 4503 Oxi-4503 Oxi4503 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Combretastatin A1 Phosphate: A Vascular-Disrupting Agent from Combretum caffrum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a water-soluble prodrug of the natural product combretastatin A1, represents a significant advancement in the field of vascular-disrupting agents for cancer therapy. Originally isolated from the bark of the South African bushwillow tree, Combretum caffrum, this small molecule has demonstrated potent and selective disruption of tumor vasculature, leading to extensive tumor necrosis. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of combretastatin A1 and its phosphate derivative. Detailed experimental protocols, quantitative data on its biological activity, and elucidation of its mechanism of action, including its impact on tubulin polymerization and the Wnt/β-catenin signaling pathway, are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The discovery of natural products with potent biological activities has been a cornerstone of pharmaceutical research. The combretastatins, a class of stilbenoid compounds, were first isolated from the South African tree Combretum caffrum during a broad screening program for antineoplastic agents.[1][2] Among these, combretastatin A1 emerged as a potent cytotoxic agent. However, its poor water solubility limited its therapeutic potential. This led to the development of Combretastatin A1 phosphate (CA1P, also known as Oxi4503), a water-soluble prodrug that is rapidly converted to the active combretastatin A1 in vivo.[3][4] CA1P exerts its antitumor effects primarily through the disruption of established tumor vasculature, a mechanism distinct from that of angiogenesis inhibitors.[4][5] This guide details the scientific journey from the natural source to the synthetic prodrug, outlining the key experimental methodologies and findings.

Discovery and Isolation of Combretastatin A1 from Combretum caffrum

The initial discovery of combretastatins was the result of a bioassay-guided fractionation of extracts from Combretum caffrum. The principal antineoplastic constituent, combretastatin A1, was isolated and its structure was elucidated through spectral analysis and X-ray crystallography.[3]

Experimental Protocol: Isolation and Purification of Combretastatin A1

The following protocol is a synthesized representation of the methodologies described in the literature for the isolation and purification of combretastatin A1 from Combretum caffrum.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The bark of Combretum caffrum is collected, air-dried, and coarsely powdered.

-

Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common method involves an initial extraction with a mixture of methylene (B1212753) chloride and methanol.[6]

2.1.2. Fractionation and Chromatographic Purification

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents, such as a methanol-water mixture and ligroin, followed by carbon tetrachloride and methylene chloride, to achieve initial separation of compounds based on their polarity.[6]

-

Column Chromatography: The active fractions are then subjected to multiple rounds of column chromatography for further purification.

-

Sephadex LH-20 Chromatography: This is often used for the separation of natural products. The fraction containing combretastatins is applied to a Sephadex LH-20 column and eluted with a suitable solvent system (e.g., methanol).

-

Silica (B1680970) Gel Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure combretastatin A1 is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

The workflow for the isolation and purification of Combretastatin A1 is depicted in the diagram below.

Synthesis of this compound (CA1P)

To overcome the poor aqueous solubility of combretastatin A1, a phosphate prodrug was synthesized. This involves the phosphorylation of the hydroxyl groups on the A-ring of combretastatin A1.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of CA1P.

-

Protection of Hydroxyl Groups (if necessary): Depending on the synthetic route, other reactive functional groups may need to be protected.

-

Phosphorylation: The hydroxyl groups of combretastatin A1 are reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a suitable base.

-

Deprotection: The protecting groups on the phosphate moieties (e.g., benzyl (B1604629) groups) are removed, typically by hydrogenolysis or treatment with a reagent like trimethylsilyl (B98337) bromide followed by a methanolic sodium methoxide (B1231860) solution, to yield the final phosphate salt.

Mechanism of Action

This compound exerts its potent anticancer activity through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

Combretastatin A1 binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[3][7] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cells, including endothelial cells of the tumor vasculature.

-

Reaction Mixture: Purified tubulin is mixed with a polymerization buffer (e.g., containing GTP and glutamate) in a microplate.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of combretastatin A1 (or its active form) to determine the concentration that inhibits polymerization by 50% (IC50).

Vascular Disruption

The primary mechanism of action of CA1P is its ability to selectively target and disrupt the established tumor vasculature.[4][5] This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis of the tumor core.[5]

-

Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used.

-

Treatment: A therapeutic dose of CA1P is administered intravenously.

-

Monitoring: Tumor blood flow and vascular permeability are monitored using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or positron emission tomography (PET).[8]

-

Histological Analysis: Tumors are excised at various time points post-treatment, and histological sections are prepared to visualize and quantify the extent of vascular damage and tumor necrosis.

Wnt/β-catenin Signaling Pathway

Recent studies have shown that CA1P can also modulate the Wnt/β-catenin signaling pathway.[7] By inhibiting tubulin polymerization, CA1P can lead to the inactivation of Akt, which in turn results in the activation of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. The downregulation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation and survival.

The signaling pathway of this compound is illustrated below.

Quantitative Data

The biological activity of combretastatin A1 and its phosphate prodrug has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Combretastatin A1

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Lymphocytic Leukemia | 0.003 | [3] |

| A549 | Non-small cell lung cancer | 0.0018 | [9] |

| HL-7702 | Normal human liver | 0.0091 | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Mice | Murine P-388 Lymphocytic Leukemia | 2.75-11 mg/kg | 26-29% life extension | [3] |

| Rats | P22 Sarcoma | 30 mg/kg | >95% reduction in red cell velocity in 1 hour | [10] |

| Patients | Advanced Solid Tumors | >52 mg/m² | Significant reduction in tumor perfusion | [8] |

Conclusion

The discovery of combretastatin A1 from Combretum caffrum and the subsequent development of its water-soluble prodrug, this compound, exemplify a successful natural product drug discovery program. CA1P's unique mechanism of action, primarily targeting the established tumor vasculature, offers a promising therapeutic strategy for a variety of solid tumors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and utilize this potent anticancer agent. Continued research into its complex signaling interactions and potential combination therapies will be crucial for optimizing its clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Combretastatins: from natural products to drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of pharmacodynamic vascular response in a phase I trial of combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Mechanisms associated with tumor vascular shut-down induced by combretastatin A-4 phosphate: intravital microscopy and measurement of vascular permeability. [scholars.duke.edu]

An In-Depth Technical Guide to the Mechanism of Action of Combretastatin A1 Phosphate (CA1P)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a water-soluble prodrug of Combretastatin A1, is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1] Its primary mechanism of action involves the destabilization of the microtubule cytoskeleton in endothelial cells, leading to a rapid and selective shutdown of tumor vasculature and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of CA1P, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: From Prodrug to Vascular Collapse

Combretastatin A1 phosphate (also known as Oxi4503) is a synthetic analog of the natural product Combretastatin A1, originally isolated from the African bush willow, Combretum caffrum.[2] As a phosphate prodrug, CA1P is readily soluble in aqueous solutions, facilitating its systemic administration.[3] Following administration, it is rapidly dephosphorylated by endogenous phosphatases to its active form, Combretastatin A1 (CA1).[4]

The primary molecular target of CA1 is β-tubulin , a key component of microtubules. CA1 binds to the colchicine-binding site on β-tubulin, a site distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2] This binding event inhibits tubulin polymerization and disrupts the dynamic equilibrium of the microtubule network within endothelial cells.[2]

The disruption of microtubule dynamics has profound and rapid consequences for endothelial cell morphology and function. Endothelial cells, which line the inner surface of blood vessels, rely on a stable microtubule cytoskeleton to maintain their flattened shape and intercellular junctions. In the presence of CA1, endothelial cells undergo a dramatic change in shape, becoming more rounded. This morphological alteration leads to the breakdown of cell-cell junctions, particularly those mediated by vascular endothelial (VE)-cadherin, increasing vascular permeability and leading to the leakage of plasma and blood components into the tumor microenvironment. The culmination of these events is a rapid and catastrophic collapse of the tumor vasculature, often within hours of CA1P administration, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation.[1]

Diagram: Overview of this compound's Mechanism of Action

Caption: The sequential mechanism of CA1P from prodrug activation to tumor necrosis.

Quantitative Data

The potency of Combretastatin A1 and its phosphate prodrug has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin Analogs

| Compound/Analog | Cell Line | Cell Type | IC50 (nM) | Reference(s) |

| Combretastatin A1 | P388 | Murine Leukemia | - | [3] |

| Combretastatin A4 | P388 | Murine Leukemia | - | [3] |

| Pyrazole Analog of CA4 | Colon-26 | Murine Colon Adenocarcinoma | 8.4 | [2] |

| Tetrazole Analog of CA4 | Colon-26 | Murine Colon Adenocarcinoma | 7.2 | [2] |

Note: Specific IC50 values for this compound (CA1P) are less frequently reported in literature, as it is a prodrug and its in vitro activity is dependent on the dephosphorylation to Combretastatin A1. The activity of CA1 is often compared to the more extensively studied analog, Combretastatin A4 (CA4).

Table 2: In Vivo Efficacy of this compound (CA1P)

| Animal Model | Tumor Type | Dose | Effect | Reference(s) |

| Mice | MAC29 Colon Tumor | 50 mg/kg | Significant tumor growth delay | [1] |

| Mice | MAC29 Colon Tumor | 150 mg/kg | 94% tumor necrosis within 24 hours | [1] |

| Mice | MAC29 Colon Tumor | 150 mg/kg | Decrease in vascular volume after 2 hours | [2] |

Table 3: Clinical Trial Data for this compound (CA1P) in Combination with Cytarabine

| Patient Population | Dose | Response | Median Overall Survival | Reference(s) |

| Relapsed/Refractory AML | 9.76 mg/m² (MTD) | 2 CR, 2 CRi, 1 PR | 528 days for CR/CRi patients |

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, PR: Partial Response, MTD: Maximum Tolerated Dose, AML: Acute Myeloid Leukemia

Key Signaling Pathways Modulated by this compound

Beyond its direct effects on the cytoskeleton, CA1P has been shown to modulate intracellular signaling pathways that contribute to its anti-tumor activity.

Inhibition of the Wnt/β-catenin Pathway

Recent studies have demonstrated that CA1P can inhibit the Wnt/β-catenin signaling pathway in both hepatocellular carcinoma (HCC) cells and tumor-associated macrophages (TAMs). This inhibition is mediated through the disruption of microtubules, which leads to the inactivation of AKT and subsequent activation of GSK-3β. Activated GSK-3β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. The downregulation of Wnt/β-catenin signaling results in decreased expression of target genes involved in cell survival, such as Mcl-1, ultimately leading to apoptosis.

Diagram: CA1P-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

Caption: CA1P disrupts microtubules, leading to the inhibition of Wnt/β-catenin signaling and apoptosis.

Disruption of VE-Cadherin Signaling

The vascular disrupting effects of CA1P are intricately linked to its impact on VE-cadherin, a key component of endothelial adherens junctions. CA1P has been shown to induce a rapid decrease in the tyrosine phosphorylation of both VE-cadherin and β-catenin. This dephosphorylation event is thought to weaken the adhesive forces between endothelial cells, contributing to the breakdown of vascular integrity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of CA1P (or its active form, CA1) to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

Combretastatin A1 (or CA1P) stock solution in DMSO

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL. Keep on ice.

-

Prepare a tubulin polymerization mix on ice containing:

-

Tubulin to a final concentration of 3 mg/mL.

-

GTP to a final concentration of 1 mM.

-

Glycerol to a final concentration of 10% (v/v).

-

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 10 µL of 10x concentrated test compounds (CA1, controls) or vehicle to the appropriate wells.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.

-

Calculate the percentage of inhibition for each concentration of CA1 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram: Experimental Workflow for Tubulin Polymerization Assay

Caption: A streamlined workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of CA1P on the metabolic activity of endothelial or tumor cells, which is an indicator of cell viability.

Materials:

-

Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line)

-

96-well cell culture plate

-

Complete cell culture medium

-

This compound (CA1P)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CA1P in complete medium.

-

Remove the medium from the wells and add 100 µL of the CA1P dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Vascular Permeability Assay (Miles Assay)

This assay quantifies the increase in vascular permeability in response to CA1P treatment in a living animal model.

Materials:

-

Mice bearing subcutaneous tumors

-

This compound (CA1P)

-

Evans blue dye solution (0.5% in sterile PBS)

-

Anesthetic

-

Spectrophotometer

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mice.

-

-

CA1P Administration:

-

Administer CA1P intravenously (i.v.) at the desired dose. Administer vehicle control to a control group of mice.

-

-

Evans Blue Injection:

-

At a predetermined time point after CA1P administration (e.g., 2-4 hours), inject Evans blue dye solution (e.g., 100 µL) intravenously.

-

-

Dye Circulation:

-

Allow the dye to circulate for a specific period (e.g., 30-60 minutes).

-

-

Tissue Harvest and Dye Extraction:

-

Humanely euthanize the mice and perfuse with PBS to remove intravascular dye.

-

Excise the tumors and weigh them.

-

Incubate the tumors in a known volume of formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

-

-

Quantification:

-

Centrifuge the formamide extracts to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm.

-

-

Data Analysis:

-

Calculate the amount of Evans blue dye per gram of tumor tissue using a standard curve.

-

Compare the dye extravasation in CA1P-treated mice to that in control mice.

-

Analysis of VE-Cadherin Phosphorylation

This protocol describes the immunoprecipitation of VE-cadherin followed by Western blotting to assess its phosphorylation status.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound (CA1P)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-VE-cadherin antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-phosphotyrosine antibody for Western blotting

-

Anti-VE-cadherin antibody for Western blotting (as a loading control)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat endothelial cells with CA1P for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-VE-cadherin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and SDS-PAGE:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with an anti-phosphotyrosine antibody.

-

After detection, the membrane can be stripped and re-probed with an anti-VE-cadherin antibody to confirm equal loading of the immunoprecipitated protein.

-

-

Detection and Analysis:

-

Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the change in VE-cadherin phosphorylation upon CA1P treatment.

-

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the disruption of the endothelial cell cytoskeleton. Its ability to rapidly and selectively target tumor vasculature offers a unique therapeutic strategy in oncology. The downstream effects on key signaling pathways, such as the Wnt/β-catenin pathway, further contribute to its anti-tumor efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of CA1P and other next-generation vascular disrupting agents. A thorough understanding of its molecular and cellular mechanisms is paramount for optimizing its clinical application and identifying potential combination therapies to enhance its therapeutic benefit for cancer patients.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Combretastatin A1 Phosphate: A Technical Guide to a Promising Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural product combretastatin A1, a potent inhibitor of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, CA1P disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells. A key feature of CA1P is its function as a vascular disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, which results in extensive tumor necrosis. This technical guide provides an in-depth overview of CA1P, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates.

Mechanism of Action

Combretastatin A1 phosphate is dephosphorylated in vivo by endogenous phosphatases to its active form, combretastatin A1 (CA1). CA1 exerts its potent anti-cancer effects primarily by inhibiting tubulin polymerization.[1] It binds to the colchicine-binding site on the β-subunit of tubulin, preventing the formation of microtubules.[1] This disruption of the microtubule cytoskeleton has dual effects:

-

Direct Cytotoxicity: In rapidly dividing cancer cells, the inability to form a functional mitotic spindle leads to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

-

Vascular Disruption: CA1P selectively targets the immature and poorly organized tumor vasculature. Disruption of the endothelial cell cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow. This vascular collapse deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis.[2]

The following diagram illustrates the core mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its related compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin Analogues

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Combretastatin A-4 | BFTC 905 | Bladder | 0.002-0.004 | [3] |

| Combretastatin A-4 | TSGH 8301 | Bladder | 0.002-0.004 | [3] |

| Combretastatin A-4 | Calu-6 | Lung | 0.00094 | [3] |

| CA-4 Analogue (XN0502) | A549 | Non-small cell lung | 1.8 ± 0.6 | [4] |

| CA-4 Analogue (XN0502) | HL-7702 | Normal liver | 9.1 ± 0.4 | [4] |

| CA-4 Analogue (12l) | MCF-7 | Breast | 0.01 | [5] |

| CA-4 Analogue (12l) | HT-29 | Colon | 0.003 | [5] |

Table 2: In Vivo Efficacy of this compound (CA1P) and OXi4503

| Compound | Tumor Model | Dose | Effect | Reference |

| CA1P | MAC29 (murine colon adenocarcinoma) | 50 mg/kg | Significant tumor growth delay | [2] |

| CA1P | MAC29 (murine colon adenocarcinoma) | 150 mg/kg | Strong decrease in vascular volume after 2h | [6] |

| OXi4503 | CaNT (murine breast adenocarcinoma) | 1 mg/kg | >50% reduction in functional vascular volume | [3] |

| OXi4503 | CaNT (murine breast adenocarcinoma) | 10, 25, 50 mg/kg | ≥80% reduction in functional vascular volume | [3] |

| OXi4503 | CaNT (murine breast adenocarcinoma) | 100, 200, 400 mg/kg | Significant tumor growth retardation | [3] |

| OXi4503 | MDA-MB-231 (human breast adenocarcinoma) | 3 mg/kg | ED50 for tumor blood vessel shutdown | [7] |

| OXi4503 | MDA-MB-231 (human breast adenocarcinoma) | >12.5 mg/kg | Complete repression of tumor growth | [7] |

| OXi4503 | FaDu-luc (human head and neck squamous cell carcinoma) | 40 mg/kg | Significant tumor growth inhibition | [8] |

Table 3: Pharmacokinetic Parameters of Combretastatin A1 (CA1) and Combretastatin A4 (CA4) in Mice

| Parameter | CA1 (from CA1P) | CA4 (from CA4P) | Reference |

| Dose | 150 mg/kg | 150 mg/kg | [1] |

| Plasma AUC (µg·h·mL⁻¹) | 10.4 | 18.4 | [1] |

| Tumor AUC (µg·h·mL⁻¹) | 13.1 | 60.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Positive control (e.g., Colchicine)

-

Vehicle control (solvent used for CA1P)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[3]

-

Plate Setup: Add various concentrations of CA1P, positive control, and vehicle control to the wells of a 96-well plate.

-

Initiation: Pre-warm the spectrophotometer to 37°C. To initiate polymerization, add the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.[3]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of CA1P that inhibits the extent of polymerization by 50% compared to the vehicle control.

The following diagram outlines the workflow for a typical tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of CA1P on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of CA1P. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with CA1P.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with CA1P or vehicle control for a specified time.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[6]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.[6]

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins in key signaling pathways, such as the Wnt/β-catenin pathway, following treatment with CA1P.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-GSK-3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Cytoskeletal and Junctional Proteins

This method allows for the visualization of the effects of CA1P on the microtubule network and the localization of cell-cell junction proteins like VE-cadherin.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-VE-cadherin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with CA1P, then fix them with an appropriate fixative.

-

Permeabilization: If required for intracellular targets, permeabilize the cells.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Antibody Incubation: Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

In Vivo Vascular Disruption Assay (Evans Blue Dye Extravasation)

This assay measures the increase in vascular permeability in tumors following treatment with a VDA like CA1P.

Materials:

-

Tumor-bearing mice

-

This compound

-

Evans blue dye solution (e.g., 2% in saline)

-

Spectrophotometer

Procedure:

-

Treatment: Administer CA1P or vehicle control to tumor-bearing mice.

-

Dye Injection: At a specified time post-treatment, inject Evans blue dye intravenously.[10][11]

-

Circulation and Perfusion: Allow the dye to circulate for a defined period, then perfuse the animals with saline to remove intravascular dye.

-

Tumor Excision and Dye Extraction: Excise the tumors, weigh them, and extract the extravasated Evans blue dye by incubating in formamide.[10][11]

-

Quantification: Measure the absorbance of the formamide extract at ~620 nm and quantify the amount of dye per gram of tumor tissue.[10][11]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and vascular integrity.

Wnt/β-catenin Signaling Pathway

CA1P has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation and survival. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligands activate the pathway, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for pro-proliferative genes. CA1P-induced microtubule depolymerization can lead to the inactivation of Akt, which in turn activates GSK-3β, a key component of the β-catenin destruction complex. This results in decreased levels of β-catenin and downregulation of its target genes.

The following diagram illustrates the inhibition of the Wnt/β-catenin signaling pathway by this compound.

VE-Cadherin Signaling Pathway

Vascular endothelial (VE)-cadherin is a key component of adherens junctions between endothelial cells, and it is crucial for maintaining vascular integrity. Combretastatins have been shown to disrupt VE-cadherin signaling.[12][13] This leads to the disassembly of cell-cell junctions, increased endothelial permeability, and ultimately contributes to the vascular disrupting effects of the drug. The disruption of the microtubule network by combretastatins can interfere with the trafficking and localization of VE-cadherin at the cell membrane, leading to its internalization and degradation.

The following diagram illustrates the disruption of VE-cadherin-mediated cell adhesion by this compound.

References

- 1. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. profiles.foxchase.org [profiles.foxchase.org]

- 11. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vascular Disrupting Properties of Combretastatin A1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), also known as OXi4503, is a water-soluble prodrug of the natural stilbenoid combretastatin A1. It functions as a potent vascular disrupting agent (VDA) with significant potential in oncology. By targeting the established tumor vasculature, CA1P induces rapid and selective vascular shutdown, leading to extensive tumor necrosis. This technical guide provides a comprehensive overview of the preclinical and clinical data on CA1P, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action

CA1P is dephosphorylated in vivo to its active metabolite, combretastatin A1 (CA1). CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1] This disruption of the microtubule cytoskeleton in endothelial cells is the primary mechanism behind its vascular disrupting effects.

The key consequences of tubulin depolymerization in tumor endothelial cells include:

-

Cell Shape Change and Increased Permeability: Disruption of the microtubule network leads to endothelial cell rounding and cytoskeletal reorganization. This compromises the integrity of cell-cell junctions, leading to increased vascular permeability.

-

Vascular Shutdown: The morphological changes in endothelial cells, coupled with increased permeability and potential downstream signaling events, result in a rapid reduction in tumor blood flow. This vascular shutdown is a hallmark of VDAs and occurs within hours of administration.[2][3]

-

Induction of Apoptosis: In addition to its effects on the cytoskeleton, CA1P has been shown to induce apoptosis in both tumor cells and tumor-associated macrophages.[4]

Signaling Pathways

CA1P's vascular disrupting effects are mediated through the modulation of key signaling pathways that control endothelial cell function and survival.

VE-Cadherin/β-Catenin/Akt Pathway

Vascular endothelial (VE)-cadherin is a critical component of endothelial adherens junctions, essential for maintaining vascular integrity. CA1P-induced tubulin depolymerization leads to the disruption of VE-cadherin-mediated cell-cell adhesion. This can involve the dephosphorylation of VE-cadherin and β-catenin, leading to the disassembly of the junctional complex. The disruption of this complex can also lead to the downregulation of the PI3K/Akt signaling pathway, which is crucial for endothelial cell survival.

Caption: VE-Cadherin signaling pathway disruption by Combretastatin A1.

Wnt/β-Catenin Pathway

CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway. Microtubule depolymerization can lead to the inactivation of Akt, which in turn results in the activation of GSK-3β. Activated GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. This reduction in nuclear β-catenin leads to the downregulation of Wnt target genes involved in cell survival, such as Mcl-1.[4]

Caption: Wnt/β-Catenin signaling pathway inhibition by Combretastatin A1.

Quantitative Preclinical Data

Table 1: In Vitro Cytotoxicity of Combretastatin A1 (Active Metabolite of CA1P)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC-803 | Gastric Cancer | 1.56 | [5] |

| PC-3 | Prostate Cancer | 3.56 | [5] |

| EC-109 | Esophageal Carcinoma | 14.5 | [5] |

| A549 | Non-small cell lung cancer | 0.33 ± 0.01 | [6] |

| MCF-7 | Breast Cancer | 0.51 ± 0.03 | [6] |

Table 2: Preclinical Pharmacokinetics of Combretastatin A1 (CA1) and Combretastatin A4 (CA4) in Mice

Following administration of a 150 mg/kg dose of the respective phosphate prodrug (CA1P or CA4P).

| Parameter | CA1 (from CA1P) | CA4 (from CA4P) | Reference |

| Plasma AUC (µg·h·ml⁻¹) | 10.4 | 18.4 | [7][8] |

| Tumor AUC (µg·h·ml⁻¹) | 13.1 | 60.1 | [7][8] |

Table 3: In Vivo Vascular Disruption Effects

| Drug | Dose | Tumor Model | Effect | Time Point | Reference |

| CA4P | 30 mg/kg | 13762NF rat breast carcinoma | ~70% decrease in perfusion/permeability | 2 hours | [9] |

| CA4P | 30 mg/kg | Rat P22 carcinosarcoma | 64% reduction in Ktrans | 6 hours | |

| CA4P | 100 mg/kg | Rat P22 carcinosarcoma | 10-fold reduction in Ktrans | 6 hours | [3][10] |

| CA1P | 150 mg/kg | Murine colon adenocarcinoma (MAC 29) | Strong decrease in vascular volume | 2 hours | [11] |

| CA1P | 6 mg/kg | MDA-MB-231 adenocarcinoma | Extensive cell loss | 24 hours | [12] |

Quantitative Clinical Data

Table 4: Phase I Clinical Trial Pharmacokinetics of OXi4503 (CA1P)

| Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| 0.06 | 1.8 | 1.2 | [4][13] |

| 1.92 | 52.3 | 25.1 | [4][13] |

| 8.5 | 280 | 120 | [4][13] |

| 11 | 410 | 180 | [4][13] |

| 14 | 560 | 250 | [4][13] |

| 15.4 | 600 | 270 | [4][13] |

Pharmacokinetics showed dose-dependent linear increases in peak plasma concentrations and area under the curve value of OXi4503.[1][4]

Table 5: Clinical Vascular Disrupting Effects of OXi4503 (CA1P)

| Dose (mg/m²) | Imaging Modality | Observation | Reference |

| ≥ 11 | DCE-MRI | Significant antivascular effects in 10 of 13 patients | [1][4] |

| 6.5 | DCE-MRI | Significant reduction in Ktrans in one patient | [3] |

| 11-14 | DCE-MRI | Maximum tumor perfusion reductions | [1] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>90% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (CA1P or CA1) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.

-

Add various concentrations of the test compound to the wells of a 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately transfer the plate to a 37°C pre-warmed microplate reader.

-

Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CA1P for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with CA1P.

-

Wash the cells with cold PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

In Vivo Murine Colon Adenocarcinoma Model

This protocol describes the establishment of an orthotopic colon cancer model to evaluate the in vivo efficacy of CA1P.

-

Materials:

-

Murine colon adenocarcinoma cells (e.g., MAC29)

-

Immunocompromised mice (e.g., NMRI or SCID)

-

Surgical instruments

-

CA1P for injection

-

-

Protocol:

-

Surgically implant tumor fragments or inject a cell suspension into the cecal wall of the mice.

-

Allow the tumors to grow to a palpable size.

-

Administer CA1P or vehicle control intraperitoneally or intravenously at various doses and schedules.

-

Monitor tumor growth over time using calipers.

-

At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and vascular damage.

-

Experimental and Developmental Workflow

The development of a vascular disrupting agent like CA1P typically follows a structured workflow from preclinical discovery to clinical application.

Caption: Typical workflow for the development of a vascular disrupting agent.

Conclusion

Combretastatin A1 phosphate is a promising vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in tumor endothelial cells. Preclinical studies have demonstrated its potent anti-vascular and anti-tumor effects, and early-phase clinical trials have established its safety profile and provided evidence of clinical activity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CA1P and other vascular disrupting agents.

References

- 1. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. OXi4503 – Oncotelic [oncotelic.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor physiologic response to combretastatin A4 phosphate assessed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

The Conversion of Combretastatin A1 Phosphate to Combretastatin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug designed to overcome the poor solubility of its potent anti-cancer parent compound, Combretastatin A1 (CA1). The efficacy of CA1P as a vascular-disrupting agent hinges on its efficient in vivo conversion to the active CA1 molecule. This technical guide provides an in-depth overview of this critical conversion process, detailing the enzymatic mechanisms, relevant experimental protocols for its quantification, and the subsequent signaling pathways initiated by the active CA1. Quantitative data from preclinical studies are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in drug development.

Introduction

Combretastatin A1 is a natural stilbenoid isolated from the African bush willow, Combretum caffrum, that demonstrates potent cytotoxic and anti-vascular effects by inhibiting tubulin polymerization.[1] Its clinical development, however, has been hampered by its low aqueous solubility. To address this limitation, a phosphate ester prodrug, Combretastatin A1 phosphate (CA1P), was synthesized.[1] This modification renders the molecule water-soluble, making it suitable for intravenous administration. The therapeutic action of CA1P is entirely dependent on its dephosphorylation in vivo to the active metabolite, CA1, a process mediated by endogenous phosphatases.[2] Upon its release, CA1 targets the tubulin cytoskeleton of endothelial cells, leading to rapid vascular shutdown within tumors and subsequent tumor cell necrosis.[1][2] This guide explores the fundamental aspects of the CA1P to CA1 conversion.

The Enzymatic Conversion of CA1P to CA1

The conversion of the CA1P prodrug to its active form, CA1, is a hydrolytic process that removes the phosphate group from the phenolic hydroxyl moiety. This reaction is catalyzed by non-specific endogenous phosphatases, which are abundant in various tissues and in circulation.

The general reaction is as follows:

This compound + H₂O ---(Alkaline Phosphatases)---> Combretastatin A1 + Inorganic Phosphate

This bioconversion is crucial as the phosphorylated prodrug has negligible affinity for tubulin. The rate and extent of this dephosphorylation in different biological compartments—plasma, normal tissues, and the tumor microenvironment—are key determinants of the therapeutic window and efficacy of CA1P.

References

An In-depth Technical Guide to the Binding of Combretastatin A1 Phosphate to the Colchicine Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the potent anti-cancer agent Combretastatin A1 (CA1). Upon administration, CA1P is rapidly dephosphorylated to its active form, CA1, which exerts its cytotoxic and vascular-disrupting effects by interacting with tubulin. This technical guide provides a comprehensive overview of the binding of CA1 to the colchicine (B1669291) site on the β-tubulin subunit. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of tubulin-targeting cancer therapies.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. Their dynamic nature makes them a prime target for anticancer drug development. Combretastatins, a class of natural stilbenoids isolated from the African bush willow Combretum caffrum, are potent tubulin polymerization inhibitors. Combretastatin A1 (CA1) is a prominent member of this family, demonstrating significant cytotoxic and anti-vascular activities. However, its poor water solubility has limited its clinical development.

To overcome this limitation, the water-soluble phosphate prodrug, Combretastatin A1 phosphate (CA1P), was synthesized.[1] In vivo, CA1P is readily converted by endogenous phosphatases to the active CA1. CA1 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule assembly, disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][3] Notably, CA1P has been shown to be more potent than its more extensively studied analogue, Combretastatin A4 phosphate (CA4P).[1]

This guide delves into the specifics of the CA1P-tubulin interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on this compound Activity

The biological activity of Combretastatin A1 (the active form of CA1P) is often quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines and its binding affinity (Kd or Ki) for tubulin.

In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-4 analogue | A549 (Non-small cell lung cancer) | 1.8 ± 0.6 | [4] |

| Combretastatin A-4 analogue | HL-7702 (Normal human liver) | 9.1 ± 0.4 | [4] |

| Combretastatin A-4 | BFTC 905 (Bladder cancer) | 0.002 - 0.004 | [2] |

| Combretastatin A-4 | TSGH 8301 (Bladder cancer) | 0.002 - 0.004 | [2] |

| Combretastatin A-4 | Calu-6 (Lung cancer) | 0.00094 | [2] |

Tubulin Binding Affinity (Kd/Ki)

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity. The inhibition constant (Ki) is determined through competitive binding assays and is related to the Kd. While a specific Kd value for the direct binding of Combretastatin A1 to tubulin is not consistently reported in the literature, competitive binding assays with radiolabeled colchicine can be used to determine its Ki value. The Ki values for various compounds that bind to the colchicine site on tubulin typically range from 0.2 to 4.6 µM.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Combretastatin A1 with tubulin and its effects on cancer cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm due to light scattering by the formed microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Combretastatin A1 (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the solution on ice.

-

Add various concentrations of Combretastatin A1, positive control, and vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[2][5]

-

Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 for tubulin polymerization is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.

Workflow for Turbidity-Based Tubulin Polymerization Assay:

Caption: Workflow for the turbidity-based tubulin polymerization assay.

Competitive Colchicine Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to the colchicine site on tubulin.

Principle: The amount of radiolabeled colchicine bound to tubulin is measured in the presence and absence of the competitor compound (Combretastatin A1). A decrease in the bound radiolabel indicates competition for the same binding site.

Materials:

-

Purified tubulin

-

[³H]colchicine

-

Combretastatin A1

-

Binding buffer

-

Scintillation vials

-

Scintillation counter

-

Filter apparatus

Procedure:

-

Incubate a constant concentration of purified tubulin and [³H]colchicine with varying concentrations of Combretastatin A1 in a binding buffer.

-

After reaching equilibrium, separate the tubulin-bound [³H]colchicine from the unbound ligand using a filter-binding assay or size-exclusion chromatography.

-

Quantify the amount of bound [³H]colchicine by liquid scintillation counting.

-

The data is then used to calculate the inhibition constant (Ki) of Combretastatin A1, which reflects its binding affinity for the colchicine site.[3]

Workflow for Competitive Colchicine Binding Assay:

Caption: Workflow for the competitive colchicine binding assay.

Western Blot Analysis of the Wnt/β-catenin Signaling Pathway

This protocol details the steps to analyze the protein expression levels of key components of the Wnt/β-catenin signaling pathway in cancer cells treated with CA1P.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.

Materials:

-

Cancer cell line (e.g., HepG2)

-

This compound (CA1P)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with various concentrations of CA1P for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

Signaling Pathways

The binding of Combretastatin A1 to tubulin disrupts microtubule dynamics, which in turn affects various downstream signaling pathways. One of the key pathways implicated in the action of CA1P is the Wnt/β-catenin pathway.[8]

Inhibition of the Wnt/β-catenin Signaling Pathway by Combretastatin A1

In the absence of Wnt signaling, β-catenin is phosphorylated by a "destruction complex" consisting of Axin, APC, GSK3β, and CK1α, leading to its ubiquitination and proteasomal degradation.[7] Wnt ligands inhibit this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

Combretastatin A1-induced microtubule depolymerization can lead to the inactivation of Akt. This results in the activation of GSK-3β, which then promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway.[8]

References

- 1. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Dawn of a Vascular Disruptor: An In-depth Technical Guide to the Early Development and Synthesis of Combretastatin A-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin (B1194345) A-1, a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent anti-cancer agent due to its profound effects on tubulin polymerization and its ability to disrupt tumor vasculature. However, its poor aqueous solubility presented a significant hurdle for clinical development. This technical guide provides a comprehensive overview of the early development and synthesis of its water-soluble prodrug, Combretastatin A-1 phosphate (B84403) (CA1P), also known as OXi4503. We delve into the foundational synthetic strategies, detailed experimental protocols for its synthesis and biological evaluation, and an analysis of its mechanism of action, including its impact on critical signaling pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction: From Natural Discovery to a Promising Prodrug

The journey of Combretastatin A-1 began with its isolation from Combretum caffrum by Pettit and colleagues.[1][2][3] It was identified as a powerful inhibitor of tubulin assembly, exhibiting significant cytotoxicity against various cancer cell lines.[1][4] The cis-stilbene (B147466) structure of Combretastatin A-1 is crucial for its high affinity to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[5][6]

Despite its promising in vitro activity, the clinical translation of Combretastatin A-1 was hampered by its low water solubility. To overcome this limitation, a phosphate prodrug, Combretastatin A-1 phosphate (CA1P), was developed.[6][7] This strategic chemical modification significantly enhances aqueous solubility, allowing for intravenous administration.[7][8] In the physiological environment, CA1P is rapidly converted by endogenous phosphatases to the active cytotoxic agent, Combretastatin A-1, which can then exert its anti-tumor effects.[5]

Synthesis of Combretastatin A-1 Phosphate

The synthesis of Combretastatin A-1 phosphate is a multi-step process that begins with the construction of the characteristic stilbene (B7821643) backbone, followed by the crucial phosphorylation step.

Synthesis of the Combretastatin A-1 Stilbene Core

The key strategic approach for synthesizing the (Z)-stilbene core of Combretastatin A-1 is the Wittig reaction.[1][4] This reaction allows for the formation of the carbon-carbon double bond with a degree of stereoselectivity favoring the desired cis-isomer.

Experimental Protocol: Wittig Reaction for Combretastatin A-1 Synthesis

This protocol is a composite of methodologies described in the literature.[1][4]

-

Preparation of the Phosphonium Ylide:

-

To a solution of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the deep red-colored ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0°C and add a solution of a suitably protected 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) in anhydrous THF dropwise. Phenolic hydroxyl groups are typically protected, for instance, as methoxymethyl (MOM) ethers, to prevent interference with the basic conditions of the Wittig reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The resulting crude product, a mixture of (Z)- and (E)-isomers, is then purified by column chromatography on silica (B1680970) gel. The cis-isomer is typically the major product.[4]

-

-

Deprotection:

-

The protecting groups on the phenolic hydroxyls are removed in the final step. For MOM ethers, this is typically achieved by treatment with an acid, such as hydrochloric acid in methanol.

-

Purify the final product, Combretastatin A-1, by chromatography or recrystallization.

-

Phosphorylation of Combretastatin A-1

The conversion of the sparingly soluble Combretastatin A-1 into its water-soluble phosphate prodrug is a critical step for its pharmaceutical development. This is achieved by phosphorylation of the phenolic hydroxyl groups.

Experimental Protocol: Diphosphorylation of Combretastatin A-1

This protocol is based on described phosphorylation methods.[7][9]

-

Phosphorylation Reaction:

-

Dissolve Combretastatin A-1 in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a phosphorylating agent. A common method involves the in situ formation of dibenzylchlorophosphite or the use of dibenzylphosphite in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an activating agent like carbon tetrachloride.[7][9]

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

-

Work-up:

-

Deprotection of Benzyl (B1604629) Groups:

-

The benzyl protecting groups on the phosphate moieties are typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by treatment with a reagent like trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis.[7][9]

-

-

Salt Formation and Isolation:

-

The resulting phosphoric acid is then converted to its disodium (B8443419) salt by treatment with a sodium base, such as sodium methoxide (B1231860) in methanol.[7]

-

The final product, Combretastatin A-1 disodium phosphate, is typically isolated as a solid by precipitation or lyophilization.

-

Biological Evaluation

The biological activity of Combretastatin A-1 and its phosphate prodrug has been extensively studied using a variety of in vitro and in vivo assays.

In Vitro Assays

3.1.1. Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the assembly of microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This is a generalized protocol based on standard methods.

-

Reaction Setup:

-

Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.

-

Add various concentrations of Combretastatin A-1 (or other test compounds) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Pre-warm the plate reader to 37°C.

-

-

Initiation and Measurement:

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

-

3.1.2. Cytotoxicity Assay

These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Combretastatin A-1 phosphate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

-

Formazan Solubilization and Measurement:

-